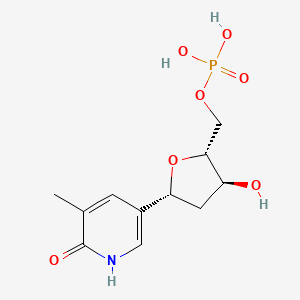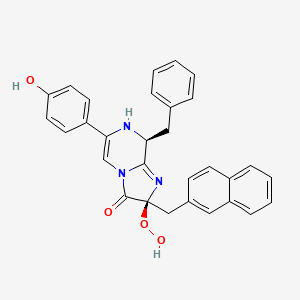
N-Coeleneterazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Coeleneterazine is a luciferin, a molecule that emits light after reacting with oxygen. It is found in many bioluminescent marine organisms, including jellyfish, sea pansies, and hydroids . This compound is widely used in bioluminescence research due to its ability to produce light in the presence of specific enzymes called luciferases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Coeleneterazine involves several steps, starting from commercially available starting materials. One common method involves the condensation of 4-hydroxybenzaldehyde with 2-aminopyrazine to form an intermediate, which is then cyclized to produce the imidazopyrazinone core . The reaction conditions typically require the use of polar aprotic solvents such as dimethylsulfoxide or dimethylformamide, and bases like sodium hydroxide or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems . The use of high-performance liquid chromatography is common to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
N-Coeleneterazine undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form an excited intermediate that emits light.
Reduction: Can be reduced to form various derivatives with different luminescent properties.
Substitution: Various substituents can be introduced to the core structure to modify its properties.
Common Reagents and Conditions
Oxidation: Typically involves molecular oxygen in the presence of luciferase enzymes.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions.
Major Products
Oxyluciferin: The primary product formed during the oxidation reaction.
Various Derivatives: Formed through reduction and substitution reactions, each with unique luminescent properties.
科学研究应用
N-Coeleneterazine has a wide range of applications in scientific research:
Chemistry: Used as a probe in chemiluminescence studies to understand reaction mechanisms.
Biology: Widely used in bioluminescence imaging to study cellular processes and gene expression.
Medicine: Employed in diagnostic assays and as a reporter in drug discovery.
Industry: Used in the development of biosensors and environmental monitoring tools.
作用机制
N-Coeleneterazine exerts its effects through a bioluminescent reaction. The compound reacts with oxygen in the presence of luciferase enzymes to form an excited intermediate, which then emits light as it returns to the ground state . The molecular targets include various luciferases found in marine organisms . The pathways involved are primarily oxidative, leading to the formation of oxyluciferin and the emission of light .
相似化合物的比较
N-Coeleneterazine is unique compared to other luciferins due to its specific luminescent properties and the range of derivatives that can be synthesized . Similar compounds include:
Firefly Luciferin: Produces light in the presence of firefly luciferase and requires adenosine triphosphate and magnesium ions as cofactors.
Vargulin: Found in certain marine organisms and produces blue light.
Cypridina Luciferin: Another marine luciferin with distinct luminescent properties.
This compound stands out due to its versatility and the ability to produce various derivatives with tailored luminescent properties .
属性
分子式 |
C30H25N3O4 |
|---|---|
分子量 |
491.5 g/mol |
IUPAC 名称 |
(2S,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C30H25N3O4/c34-25-14-12-23(13-15-25)27-19-33-28(26(31-27)17-20-6-2-1-3-7-20)32-30(37-36,29(33)35)18-21-10-11-22-8-4-5-9-24(22)16-21/h1-16,19,26,31,34,36H,17-18H2/t26-,30-/m0/s1 |
InChI 键 |
OMOBIXPIGAIKCC-YZNIXAGQSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@H]2C3=N[C@@](C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC6=CC=CC=C6C=C5)OO |
规范 SMILES |
C1=CC=C(C=C1)CC2C3=NC(C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC6=CC=CC=C6C=C5)OO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,8R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(2-naphthylmethyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10776742.png)
![2-{4-[2-(S)-Allyloxycarbonylamino-3-{4-[(2-carboxy-phenyl)-oxalyl-amino]-phenyl}-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester](/img/structure/B10776752.png)
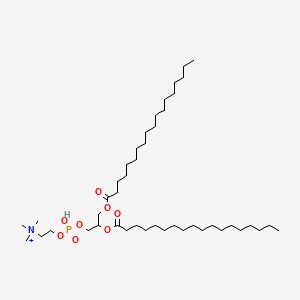
![Phosporic acid mono-[3,4-dihydroxy-5-(5-methoxy-benzoimidazol-1-YL)-tetrahydro-furan-2-ylmethyl] ester](/img/structure/B10776759.png)
![3-[(2Z,5Z)-5-[[4-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10776769.png)
![S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine](/img/structure/B10776775.png)
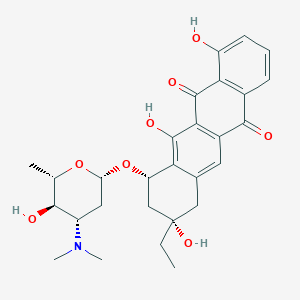
![2-[4-((2-Amino-4-oxo-3,4-dihydro-pyrido[3,2-D]pyrimidin-6-ylmethyl)-{3-[5-carbamoyl-3-(3,4-dihydroxy-5-phosphonooxymethyl-tetrahydro-furan-2-YL)-3H-imidazol-4-YL]-acryloyl}-amino)-benzoylamino]-pentanedioic acid](/img/structure/B10776786.png)
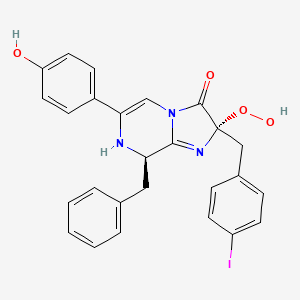
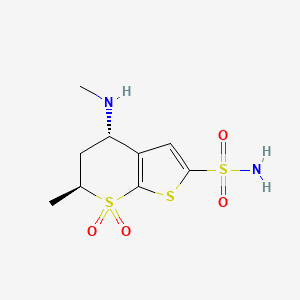


![O-{Hydroxy[((2R)-2-hydroxy-3-{[(1S)-1-hydroxypentadecyl]oxy}propyl)oxy]phosphoryl}-L-serine](/img/structure/B10776825.png)
